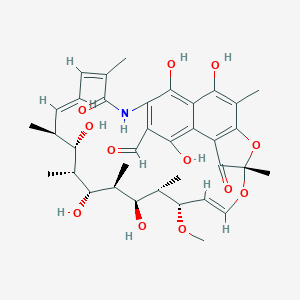
Metopon hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metopon hydrochloride is a synthetic opioid analgesic that was first synthesized in the early 1900s. It is a potent painkiller that is commonly used in clinical settings for the treatment of moderate to severe pain. Despite its effectiveness, metopon hydrochloride has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose. In
Mecanismo De Acción
Metopon hydrochloride binds to opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward center in the brain, which can lead to feelings of euphoria and addiction.
Efectos Bioquímicos Y Fisiológicos
Metopon hydrochloride has a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and death. It can also cause nausea, vomiting, constipation, and urinary retention. In addition, metopon hydrochloride can lead to the development of tolerance and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metopon hydrochloride is a potent analgesic that can be used in animal studies to investigate the mechanisms of pain and opioid tolerance. However, its use is limited by its potential for addiction and overdose.
Direcciones Futuras
There are a number of future directions for research on metopon hydrochloride. One area of interest is the development of new opioids that are less addictive and have fewer adverse effects. Another area of interest is the investigation of the mechanisms of opioid tolerance and addiction, with the goal of developing new treatments for opioid addiction. Finally, there is a need for more research on the long-term effects of metopon hydrochloride use, especially in terms of its potential for addiction and overdose.
Métodos De Síntesis
Metopon hydrochloride is synthesized from thebaine, which is an alkaloid found in opium poppy. The synthesis involves a series of chemical reactions that include the reduction of thebaine to form thebaine-dihydrocodeinone, followed by the acetylation of the dihydrocodeinone to form acetyldihydrocodeinone. The final step involves the reduction of acetyldihydrocodeinone to form metopon hydrochloride.
Aplicaciones Científicas De Investigación
Metopon hydrochloride has been extensively studied for its analgesic properties. It has been used in clinical settings for the treatment of moderate to severe pain, especially in cases where other opioids have failed to provide adequate pain relief. In addition, metopon hydrochloride has been used in animal studies to investigate the mechanisms of opioid tolerance and addiction.
Propiedades
Número CAS |
124-92-5 |
|---|---|
Nombre del producto |
Metopon hydrochloride |
Fórmula molecular |
C18H22ClNO3 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |
Clave InChI |
IUIZPWPENLRTFZ-RNWHKREASA-N |
SMILES isomérico |
C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |
SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
SMILES canónico |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Otros números CAS |
124-92-5 |
Sinónimos |
metopon metopon hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















